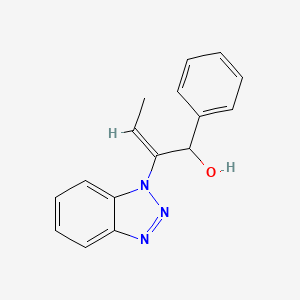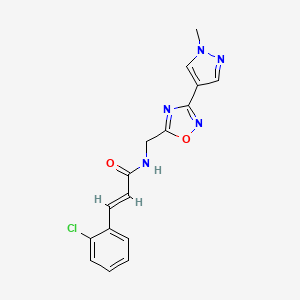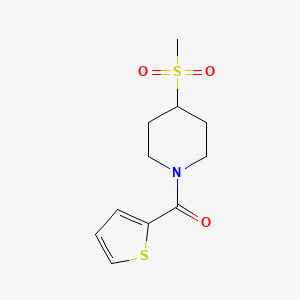
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide is a useful research compound. Its molecular formula is C16H13BrFNO and its molecular weight is 334.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Research has demonstrated that certain acrylamide derivatives are effective corrosion inhibitors. For instance, derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have shown significant efficiency in inhibiting corrosion of copper in nitric acid solutions. These findings suggest that similar acrylamide derivatives, potentially including 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide, could have applications in corrosion inhibition (Abu-Rayyan et al., 2022).
Antimalarial Properties
Acrylamide derivatives have been explored for their potential in pharmacological applications, particularly as antimalarials. Bromo-benzothiophene carboxamide derivatives, for instance, have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, indicating their promise in antimalarial drug development (Banerjee et al., 2011).
Antioxidant Activity
Some acrylamide derivatives exhibit significant antioxidant activity. For example, compounds synthesized from methyl 3-{[2-(dimethylamino)propyl]amino}acrylate and α-chloro-3-bromobenzylisocyanate demonstrated high inhibitory activity against superoxide generation in mitochondria, suggesting that similar acrylamide compounds could be explored for their antioxidant properties (Kushnir et al., 2015).
Polymerization Applications
Acrylamide derivatives are valuable in polymer science. For instance, the synthesis and characterization of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide have been crucial in understanding solid–liquid equilibrium essential for industrial product and process design (Yao et al., 2010). This points to the potential use of this compound in similar industrial applications.
Biocatalyst and Enzyme Cascade Activation
Acrylamide/acrylamide-modified nucleic acid copolymer chains have been used to construct acrylamide-DNA hydrogels. These hydrogels demonstrate the potential for controlled release of biocatalysts and activation of enzyme cascades, a feature that could be explored with different acrylamide derivatives, including this compound (Lilienthal et al., 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as pharmaceutical intermediates , suggesting they may interact with a variety of biological targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Future Directions
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRATSSZBOAODW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)


![2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003369.png)

![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)
![3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3003373.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3003375.png)
![4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3003376.png)
![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003377.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B3003378.png)


![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3003383.png)
